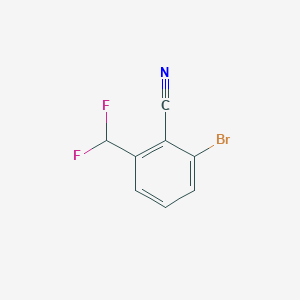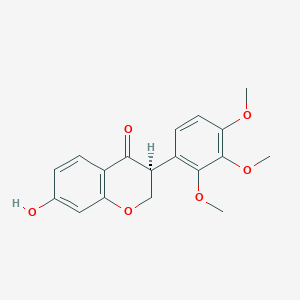
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)-, also known as 3’-O-Methylviolanone, is a compound with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . This compound is a crystalline solid, typically yellow to orange in color, and exhibits unique natural fluorescence properties .
Métodos De Preparación
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)- involves multiple steps and various chemical reactions. The synthetic routes often require specific reaction conditions and reagents to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)- has several scientific research applications:
Chemistry: It is used as a chemical reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in biological studies, including fluorescence microscopy.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in pharmacology and biochemistry .
Comparación Con Compuestos Similares
Similar compounds to 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)- include:
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-: Known for its distinct hydroxyl groups and phenyl ring.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-: Features methoxy and hydroxy groups, contributing to its unique chemical properties. These compounds share structural similarities but differ in their functional groups and specific properties, highlighting the uniqueness of 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)-.
Propiedades
Número CAS |
56973-42-3 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
(3S)-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-14-7-6-11(17(22-2)18(14)23-3)13-9-24-15-8-10(19)4-5-12(15)16(13)20/h4-8,13,19H,9H2,1-3H3/t13-/m1/s1 |
Clave InChI |
IFIRIIBDWLSFFH-CYBMUJFWSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)[C@H]2COC3=C(C2=O)C=CC(=C3)O)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
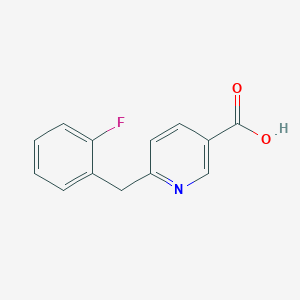
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)

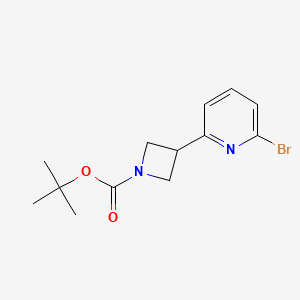

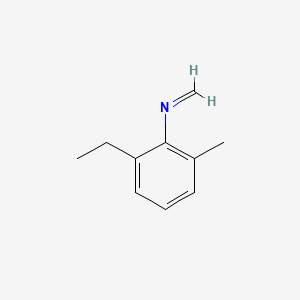
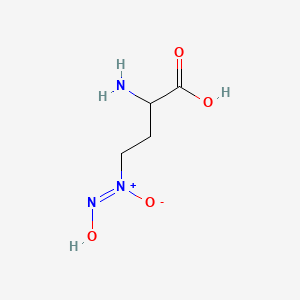


![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
